molecular formula C18H15N5O3 B2741713 N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-28-9

N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No. B2741713
CAS RN: 852440-28-9
M. Wt: 349.35
InChI Key: KSAKMAVMDRNNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, also known as FPPA, is a novel compound with potential applications in scientific research. FPPA is a pyrazolopyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Radioligand Development for PET Imaging

Researchers have been investigating similar pyrazolopyrimidineacetamides, including derivatives with related structures, for their selective binding to the translocator protein (18 kDa) which is significant in neuroinflammation. These compounds, such as DPA-714, have been synthesized with a fluorine atom, allowing for labeling with fluorine-18, a radioisotope used in PET imaging. This facilitates in vivo imaging to study neuroinflammatory conditions, showcasing the potential of related compounds in neuroimaging and the study of neurological diseases (Dollé et al., 2008).

Investigation of Peripheral Benzodiazepine Receptor Ligands

The synthesis and biological evaluation of similar compounds have identified them as selective ligands for the Peripheral Benzodiazepine Receptor (PBR), indicating their potential use in studying the role of PBR in various biological processes. This includes modulation of steroid biosynthesis in glioma cells, suggesting these compounds' relevance in researching neurochemistry and potential therapeutic applications (Selleri et al., 2005).

Anticancer Activity

A study on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives highlighted their anticancer activity, particularly against leukemia cell lines. This suggests the potential application of these compounds in developing new anticancer treatments, demonstrating the broader utility of pyrazolopyrimidineacetamide derivatives in medicinal chemistry (Horishny et al., 2021).

Cognitive Impairment Treatment

Another study described the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with various neurological and neuropsychiatric diseases. This showcases the versatility of pyrazolopyrimidineacetamides in targeting enzymes critical for neurophysiological processes (Li et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(19-9-14-7-4-8-26-14)11-22-12-20-17-15(18(22)25)10-21-23(17)13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKMAVMDRNNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

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